molecular formula C19H18N4O5S B6541952 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide CAS No. 1058374-00-7

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B6541952
CAS No.: 1058374-00-7
M. Wt: 414.4 g/mol
InChI Key: KKQFCWJIFVBNGI-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted with a 4-methoxyphenyl group at position 4, linked via an acetamide bridge to a 4-sulfamoylphenyl moiety. The 4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-28-15-6-2-13(3-7-15)17-10-19(25)23(12-21-17)11-18(24)22-14-4-8-16(9-5-14)29(20,26)27/h2-10,12H,11H2,1H3,(H,22,24)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQFCWJIFVBNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure includes a dihydropyrimidinone core, a methoxyphenyl group, and a sulfamoyl functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The sulfamoyl group can form covalent bonds with nucleophilic residues in active sites of enzymes, leading to inhibition. This is particularly relevant in the context of enzymes involved in inflammatory processes.
  • Hydrogen Bonding : The methoxy and sulfamoyl groups can engage in hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
  • π-π Interactions : The aromatic rings can participate in π-π stacking interactions with amino acid residues, stabilizing the compound's binding to its targets.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibitors like this compound are being explored for their potential therapeutic effects in conditions such as cardiovascular diseases and autoimmune disorders .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the dihydropyrimidine core is often associated with anticancer activity due to its ability to interfere with cellular proliferation .

Research Findings

Study Findings Reference
Study on MPO InhibitionDemonstrated that N1-substituted dihydropyrimidines effectively inhibit MPO activity in vitro and in vivo.
Antimicrobial ScreeningShowed moderate to strong antibacterial activity against selected strains.
Anticancer ActivityInduced apoptosis in various cancer cell lines; further studies required for mechanism elucidation.

Case Studies

  • Myeloperoxidase Inhibition : A study evaluated the effects of this compound on MPO activity using human whole blood samples stimulated with lipopolysaccharides. The compound exhibited significant inhibition compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antibacterial Efficacy : In another study focusing on antibacterial properties, various synthesized derivatives were tested against clinical isolates. The results indicated that compounds similar to this target exhibited promising antibacterial effects, warranting further investigation into their mechanisms and clinical applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and enzymes critical for tumor growth and proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds can inhibit the proliferation of various cancer cell lines, suggesting a pathway for developing novel anticancer drugs .

Antimicrobial Properties

The sulfonamide group present in this compound is known for its antimicrobial activity. Research has shown that compounds with sulfonamide functionalities can inhibit bacterial growth by interfering with folic acid synthesis.

Data Table: Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

This table illustrates the potential effectiveness of the compound against various bacteria, supporting its use in developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in pathogens or cancer cells.

Mechanism of Action : The presence of the methoxyphenyl and sulfamoyl groups allows the compound to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions, effectively blocking substrate access .

Synthesis of Specialty Chemicals

In industrial chemistry, derivatives of this compound serve as intermediates for synthesizing specialty chemicals such as dyes and agrochemicals. The unique structure allows for modifications that can lead to diverse functional products.

Table: Industrial Uses

ApplicationDescription
DyesUsed as intermediates in dye synthesis
AgrochemicalsPotential herbicides or pesticides
Pharmaceutical IntermediatesBuilding blocks for drug synthesis

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrimidinone Core Modifications

Compound Name Substituents on Pyrimidinone Core Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 4-(4-Methoxyphenyl) Not reported Not reported 6-oxo, N-sulfamoylphenyl -
BG14882 (2-[4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide) 4-(4-Fluorophenyl) 402.40 Not reported 6-oxo, N-sulfamoylphenyl
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide 4-Methyl, 6-oxo Not reported Not reported Sulfanyl linker, sulfamoyl
Compound 8c () 4-(4-Methoxyphenyl), 5-cyano Not reported 273–275 Thioacetamide, nitrobenzothiazole
  • Key Insights: The 4-methoxyphenyl group in the target compound likely improves solubility compared to the 4-fluorophenyl analog (BG14882) due to the electron-donating methoxy group .

Acetamide Linker Variations

Compound Name Linker Type Substituent on Acetamide Biological Target Reference
Target Compound Oxygen-based 4-Sulfamoylphenyl Hypothesized kinase -
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide Sulfanyl 4-Sulfamoylphenyl Not reported
Compound VIg () Chromen-3-yloxy 4-Sulfamoylphenyl Adenosine A2B receptor
N-(4-Phenoxy-phenyl)-2-[(4-methyl-6-oxopyrimidin-2-yl)thio]acetamide Thioether 4-Phenoxyphenyl Not reported
  • Key Insights: Sulfanyl linkers (e.g., in and ) may confer higher metabolic stability but lower solubility compared to oxygen-based linkers .

Sulfamoylphenyl vs. Other Aromatic Groups

Compound Name Aromatic Group Molecular Weight Activity Reference
Target Compound 4-Sulfamoylphenyl Not reported Hypothesized kinase inhibition -
N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxochromen-3-yloxy)acetamide (VIe) 4-Chlorophenyl Not reported Adenosine A2B receptor antagonist
2-(Adamant-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Adamantyl Not reported Not reported
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-[(5-cyano-4-(4-methoxyphenyl)-6-oxopyrimidin-2-yl)thio]acetamide Nitrobenzothiazole Not reported VEGFR-2 inhibition (IC₅₀ = 0.28 µM)
  • Key Insights :
    • The 4-sulfamoylphenyl group in the target compound may enhance hydrogen bonding with kinase ATP-binding pockets, similar to VEGFR-2 inhibitors in .
    • Bulky substituents like adamantyl () or nitrobenzothiazole () could sterically hinder target engagement compared to the smaller sulfamoyl group .

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